Lanthanum(3+) stearate
Description
Structure
2D Structure
Properties
IUPAC Name |
lanthanum(3+);octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H36O2.La/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOJQGSZWUIEJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105LaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14741-67-4 | |
| Record name | Lanthanum(3+) stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Preparative Approaches for Lanthanum 3+ Stearate
Double Decomposition Synthesis Routes in Aqueous Environments
The preparation of Lanthanum(3+) stearate (B1226849) in powder form is commonly achieved through a double decomposition reaction in an aqueous medium. This method is predicated on the reaction between a soluble lanthanum salt and a stearate salt or stearic acid, leading to the precipitation of the insoluble Lanthanum(3+) stearate.
A prevalent method for synthesizing this compound involves the reaction of stearic acid with a lanthanum nitrate (B79036) precursor. nih.govioffe.ru In a typical procedure, a solution of stearic acid is introduced to an aqueous subphase containing lanthanum nitrate. nih.govresearchgate.net The reaction can be represented as:
This reaction is often carried out under alkaline conditions to facilitate the deprotonation of stearic acid, thereby promoting the formation of the lanthanum salt. nih.gov The addition of a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, helps to neutralize the nitric acid byproduct and drive the reaction towards the formation of the desired product. nih.govnih.gov The successful conversion of stearic acid to lanthanum stearate has been confirmed using techniques like IR spectroscopy, which shows the disappearance of the carboxylic acid group's characteristic vibration band. nih.gov
| Reactant | Formula | Role |
| Stearic Acid | C₁₇H₃₅COOH | Source of the stearate anion |
| Lanthanum Nitrate | La(NO₃)₃ | Source of the lanthanum(3+) cation |
| Base (e.g., NaOH) | NaOH | Promotes deprotonation of stearic acid |
The control of precipitation conditions is crucial for obtaining this compound with desired physical properties, such as particle size and purity. Key parameters that are often optimized include pH, temperature, and reactant concentrations. nih.govioffe.ru
The pH of the aqueous subphase is a critical factor. A pH of around 8 has been utilized to ensure the formation of the lanthanide stearate films. nih.gov This is typically achieved by the careful addition of nitric acid and ammonium hydroxide to adjust the pH to the desired value. nih.gov
The concentration of the reactants also plays a significant role. For instance, in the preparation of thin films, a stearic acid solution with a concentration of 3.5 × 10⁻³ M in hexane (B92381) has been applied to a subphase containing lanthanum nitrate at a concentration of 1.0 × 10⁻⁴ M. nih.gov The choice of solvent for stearic acid, such as hexane, is important as it needs to be immiscible with water and easily evaporable. nih.govresearchgate.net
The temperature at which the reaction is carried out can influence the kinetics of the precipitation and the morphology of the resulting product. While specific optimization studies for this compound precipitation temperature are not extensively detailed in the provided context, similar double decomposition processes for other metallic soaps often involve heating to facilitate the reaction. google.com
| Parameter | Optimized Condition | Rationale |
| pH | ~8 | Facilitates the formation of lanthanide stearates. nih.gov |
| Stearic Acid Concentration | 3.5 × 10⁻³ M (in hexane) | Suitable for film formation on the aqueous subphase. nih.gov |
| Lanthanum Nitrate Concentration | 1.0 × 10⁻⁴ M | Provides the necessary lanthanide ions for the reaction. nih.gov |
Fabrication of this compound Thin Films and Monolayers
The ability to form highly organized thin films and monolayers of this compound is of great interest for applications in areas such as sensor technology and materials science. nih.govnih.gov Techniques like the Langmuir-Blodgett and Langmuir-Schaeffer methods are employed to create these structured assemblies at interfaces.
The Langmuir-Schaeffer (LS) method, a horizontal lifting technique, is utilized for the controlled deposition of this compound monolayers onto solid substrates. acs.orgresearchgate.net This process begins with the formation of a monolayer at the air-water interface in a Langmuir trough. nih.gov A solution of stearic acid in a volatile solvent like hexane is spread onto an aqueous subphase containing lanthanum nitrate. nih.govresearchgate.net After the solvent evaporates, the stearic acid molecules react with the lanthanum ions in the subphase to form a monolayer of this compound. nih.govresearchgate.net
This monolayer is then compressed by movable barriers until it reaches a solid or near-collapse state. nih.gov A solid substrate is then brought into horizontal contact with the compressed monolayer, transferring the film onto the substrate. acs.org This process can be repeated to build up multilayer structures. researchgate.net The quality and structure of the deposited films are influenced by factors such as the surface pressure during transfer and the nature of the substrate. researchgate.net
The formation of this compound monolayers is a self-assembly process driven by the amphiphilic nature of the stearate molecules and their interaction with the lanthanum ions in the aqueous subphase. researchgate.netuw.edu.pl When a solution of stearic acid is applied to the surface of an aqueous solution containing lanthanum ions, the stearic acid molecules spread across the surface, forming a film. researchgate.net The hydrophilic carboxylate head groups of the stearic acid molecules orient towards the water, where they interact with the dissolved lanthanum ions, while the hydrophobic hydrocarbon tails orient towards the air. uw.edu.pl
This self-organization leads to the formation of a regular two-dimensional structure directly on the liquid surface. researchgate.net This technique has been used to functionalize surfaces, for example, on MALDI target plates for mass spectrometry applications. ioffe.ru The self-assembly process is fundamental to creating the initial monolayer that can then be transferred or further manipulated. researchgate.netuw.edu.pl
When a monolayer on a liquid surface is compressed beyond its stability limit, it undergoes a process known as collapse. nih.govresearchgate.net This results in the formation of three-dimensional structures from the two-dimensional film. researchgate.net The investigation of these collapsed structures is important for understanding the stability of the monolayers and for creating novel surface morphologies. researchgate.net
For lanthanum stearate, after the evaporation of the solvent and compression of the film, the skimmed film can be collected. nih.gov Studies have shown that a multi-structure of collapsed metal stearate monolayers with a developed surface can be formed on a substrate. researchgate.net These collapsed structures can be characterized by various techniques, including infrared and Raman spectroscopy, electron microscopy, and atomic force microscopy, to understand their morphology and composition. researchgate.net The formation of these collapsed structures can be spontaneous during the transfer process from a curved liquid surface to a flat substrate. researchgate.net
Nanostructure Engineering and Composite Preparation
Advanced synthetic strategies are employed to control the morphology and composition of this compound-based materials. These methods are crucial for developing materials with tailored properties for specific applications, such as in polymer stabilization and catalysis.
The fabrication of nanoscale multimolecular structures of this compound can be achieved with high precision using the Langmuir-Blodgett technique. nih.govresearchgate.net This method involves the self-assembly of stearic acid molecules at the air-water interface, followed by the introduction of lanthanum ions into the aqueous subphase.
The process begins with the spreading of a stearic acid solution on the surface of an aqueous subphase containing lanthanum nitrate. researchgate.net The stearic acid molecules arrange themselves into a monolayer, which is then compressed. The lanthanum ions in the subphase react with the carboxylate head groups of the stearic acid, forming a lanthanum stearate monolayer. These organized monolayers can be transferred layer-by-layer onto a solid substrate to build up nanosized multimolecular films. nih.gov
Research has shown that these lanthanum stearate films can act as metal-affinity sorbents. researchgate.net Their application in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has been studied, revealing that functionalizing a MALDI target with these films significantly enhances the yield of target peptide ions. nih.gov An optimal film thickness of approximately six monolayers was found to produce the best results. nih.govresearchgate.net The structure of these assemblies has been characterized using various analytical techniques, confirming the formation of a multi-structure of collapsed metal stearate monolayers with a developed surface. researchgate.net
| Parameter | Finding | Source |
|---|---|---|
| Synthetic Method | Langmuir-Blodgett technique; self-assembly of stearic acid on an aqueous subphase containing La(3+) ions. | nih.govresearchgate.net |
| Optimal Film Thickness | Approximately 6 monolayers for enhanced ion yield in MALDI applications. | nih.govresearchgate.net |
| Application Studied | Functionalization of MALDI targets for metal affinity extraction and increased yield of peptide ions. | nih.gov |
| Key Property | Exhibits properties of a metal-affinity sorbent. | researchgate.net |
The development of composites where calcium stearate granules are cladded, or coated, with lanthanum stearate is not extensively detailed in publicly available research. However, the synergistic use of lanthanum stearate and calcium stearate as co-additives, particularly as thermal stabilizers in polymers like polyvinyl chloride (PVC), is well-documented.
These compounds are typically incorporated into the polymer matrix as a blend rather than a distinct core-shell or cladded structure. The combination of a lanthanum salt with calcium stearate can provide an outstanding improvement in the long-term thermal stability of PVC. For instance, research on lanthanum sulfadiazine (B1682646) used in conjunction with calcium stearate and epoxidized soybean oil demonstrated significant synergistic effects in stabilizing PVC. While this does not involve a cladded morphology, it highlights the functional interplay between lanthanum compounds and calcium stearate in a composite system. The materials are generally mixed via standard polymer processing techniques, such as grinding and melt blending, to achieve a homogeneous dispersion within the polymer resin.
The effect of lanthanum stearate and calcium stearate on the properties of epoxidized natural rubber has also been studied, indicating that the incorporation of these metallic soaps can accelerate the vulcanization process. In these applications, the compounds act as co-stabilizers and activators within the bulk material.
Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of ([M^{2+}_{1-x}M^{3+}_x(OH)2]^{x+}[(A^{n-}){x/n} \cdot yH_2O]^{x-}), where M and M are divalent and trivalent metal cations, respectively, and A is an interlayer anion. These materials are versatile hosts for various functional molecules, and their properties can be tailored through synthetic modification.
The incorporation of lanthanum and stearate into LDH structures can be achieved through several advanced approaches to create multifunctional composites:
Synthesis of Lanthanide-Doped LDHs : One approach is to directly incorporate lanthanum ions (La) into the brucite-like layers of the LDH during its synthesis. This is typically done using a co-precipitation method where a solution containing the desired divalent metal salts (e.g., MgCl(_2)), trivalent metal salts (e.g., AlCl(_3)), and a salt of the lanthanide dopant (e.g., La(NO(_3))_3) is added to an alkaline solution under controlled pH. This results in a Lanthanum-doped LDH (La-LDH).
Intercalation of Stearate Anions : To enhance hydrophobicity and improve compatibility with organic matrices like polymers, long-chain carboxylates such as stearate can be intercalated into the interlayer space of the LDH. This is often accomplished via anion exchange, where the initial anions in the LDH (e.g., nitrates or chlorides) are replaced by stearate anions. This process increases the spacing between the LDH layers.
Combined Doping and Surface Modification : A comprehensive approach involves first synthesizing a La-doped LDH and then subsequently modifying its surface by intercalating stearate anions. The modification makes the LDH surface more hydrophobic, which facilitates the adsorption and interaction with other hydrophobic molecules and improves dispersion in non-polar polymers. This dual modification leverages the properties of both the lanthanide dopant and the organic surfactant.
These modified LDHs are synthesized to serve as advanced functional materials, for instance, as nanocontainers for corrosion inhibitors or as specialized additives in polymer composites.
| Methodology | Description | Purpose |
|---|---|---|
| Co-precipitation | Simultaneous precipitation of divalent, trivalent, and lanthanide metal salts in an alkaline solution to form a La-doped LDH. | Incorporation of Lanthanum(3+) into the LDH crystal lattice. |
| Anion Exchange | Replacing the original interlayer anions of an LDH with stearate anions from a solution. | Increases interlayer spacing and surface hydrophobicity. |
| Hydrothermal Treatment | Aging the LDH precipitate under high temperature and pressure to improve crystallinity and control particle morphology. | Control over particle size and structural uniformity. |
Advanced Characterization Techniques and Structural Elucidation of Lanthanum 3+ Stearate
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure of Lanthanum(3+) stearate (B1226849). These techniques provide detailed information about the chemical bonds and functional groups within the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy of Carboxyl and Alkyl Vibrations
FTIR spectroscopy is instrumental in confirming the formation of Lanthanum(3+) stearate from stearic acid and a lanthanum salt. The spectrum of stearic acid is characterized by a strong absorption band around 1700 cm⁻¹, which is indicative of the C=O stretching vibration of the carboxylic acid group. researchgate.net Upon formation of the lanthanum salt, this band disappears, and two new strong absorption bands emerge. researchgate.net These new bands correspond to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).
The positions of these carboxylate stretching bands are sensitive to the coordination environment of the lanthanum ion. The separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies can provide insights into the coordination mode of the carboxylate groups. For instance, a larger separation may suggest a monodentate coordination, while a smaller separation can indicate a bidentate or bridging coordination mode. nih.gov In lanthanide complexes, Δν values in the range of 167–210 cm⁻¹ have been associated with both monodentate and bidentate coordination. nih.gov
In addition to the carboxylate vibrations, the FTIR spectrum of this compound also displays characteristic bands for the long alkyl chains of the stearate ligand. These include stretching and bending vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups.
Table 1: Characteristic FTIR Absorption Bands for this compound and its Precursor
| Functional Group | Vibration Mode | Stearic Acid (cm⁻¹) | This compound (cm⁻¹) |
| Carboxylic Acid (COOH) | C=O Stretch | ~1700 | Absent |
| Carboxylate (COO⁻) | Asymmetric Stretch (νₐₛ) | - | ~1516-1555 |
| Carboxylate (COO⁻) | Symmetric Stretch (νₛ) | - | ~1417-1482 |
| Alkyl (C-H) | Stretching Vibrations | ~2850-2960 | ~2850-2960 |
Note: The exact positions of the carboxylate stretching bands can vary depending on the specific preparation method and crystalline form of the compound.
Raman Spectroscopy for Complementary Structural Data
Raman spectroscopy offers complementary information to FTIR for the structural elucidation of this compound. It is particularly useful for studying the vibrations of the carbon-carbon backbone of the stearate ligand and the lanthanum-oxygen bonds. The position of certain Raman bands can be sensitive to the ionic radius of the lanthanide ion in isostructural compounds, allowing for subtle structural variations to be detected. researchgate.net
Studies on related lanthanide carboxylates have utilized Raman spectroscopy to investigate the coordination environment of the metal ion and the conformation of the carboxylate ligands. researchgate.netresearchgate.net While specific Raman data for this compound is not extensively detailed in the provided context, the principles applied to other lanthanide carboxylates are transferable. The low-wavenumber region of the Raman spectrum is particularly important as it contains information about the vibrations of the heavier lanthanum atoms against the oxygen atoms of the carboxylate groups.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of this compound. By analyzing the diffraction pattern of X-rays passing through the material, information about the arrangement of atoms in the crystal lattice can be obtained.
Phase Identification and Crystallographic Analysis of Bulk Material
Powder XRD is routinely used for phase identification by comparing the experimental diffraction pattern to known patterns in databases like the International Centre for Diffraction Data (ICDD). myscope.trainingmalvernpanalytical.com This allows for the confirmation of the synthesis of the desired this compound phase and the identification of any crystalline impurities.
For a more detailed structural analysis, single-crystal XRD can be employed. This technique can determine the precise atomic positions within the unit cell, bond lengths, and bond angles. For lanthanide carboxylates, single-crystal XRD has been used to identify the space group and unit cell parameters, revealing complex coordination networks. mdpi.comscispace.com For example, in a related series of lanthanide pivalate (B1233124) complexes, the space group was determined to be Iba2 with specific lattice parameters for the lanthanum compound. mdpi.com
Investigation of Lamellar Structure and Interplanar Spacing
This compound, like many metal stearates, is known to form a lamellar structure. This consists of layers of lanthanum ions coordinated by the carboxylate head groups of the stearate molecules, with the long alkyl tails extending outwards. XRD is a key technique for characterizing this layered structure. The diffraction pattern will exhibit a series of sharp, intense peaks at low diffraction angles (small 2θ values), which correspond to the (00l) reflections from the parallel layers.
From the positions of these peaks, the interplanar spacing (d-spacing) of the lamellar structure can be calculated using Bragg's Law. This d-spacing represents the distance between adjacent layers of lanthanum ions and provides insight into the packing and orientation of the stearate molecules within the layers.
Table 2: Representative XRD Data for a Lanthanide Carboxylate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 12.672(5) |
| b (Å) | 17.750(12) |
| c (Å) | 10.274(10) |
Data for a related Lanthanum pivalate complex, illustrating the type of information obtained from crystallographic analysis. mdpi.com
Synchrotron Wide-Angle X-ray Diffraction (WAXD) for In-Situ Studies (e.g., Strain-Induced Crystallization)
Synchrotron Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for studying dynamic processes, such as strain-induced crystallization, in materials containing this compound. mdpi.com The high intensity and collimation of synchrotron X-ray sources allow for rapid data collection, enabling real-time observation of structural changes under external stimuli like mechanical stretching. mdpi.comresearchgate.net
In studies involving this compound as an additive in natural rubber, synchrotron WAXD has been used to investigate its effect on strain-induced crystallization. mdpi.comresearchgate.net The experiments involve stretching the material while simultaneously recording WAXD patterns. Analysis of these patterns provides information on the development of crystallinity, the orientation of the crystalline domains, and the lattice parameters of the crystals formed under strain. mdpi.com It has been observed that the presence of this compound can lead to higher crystallinity at strains above a certain threshold. mdpi.com
Microscopic and Spectroscopic Analysis of Morphology and Composition
Microscopic and spectroscopic techniques are fundamental in characterizing the physical and chemical attributes of this compound, from its surface features to its elemental makeup.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. In the analysis of this compound, SEM reveals detailed morphological features. Studies on thin films of lanthanum stearate formed on substrates show the generation of a complex three-dimensional structure with a notably developed surface. researchgate.netioffe.ru
Observations from SEM imaging indicate that the deposition process, particularly when multiple layers are applied, results in the formation of clusters of heteromorphic particles. ioffe.ru The surface is not uniform; instead, it exhibits periodic structural features, including thickenings and cracks. This intricate topography is a result of the layering and drying process, which causes deformation and destruction of the layers, ultimately creating a material with a high surface area. ioffe.ru
Energy Dispersive X-ray (EDX) Spectroscopy, often coupled with SEM, is utilized for elemental analysis. This technique confirms the chemical identity of the material by detecting the characteristic X-rays emitted from the sample. For this compound, EDX analysis is crucial for verifying the presence of the lanthanum metal within the stearate matrix. ioffe.ru
An EDX spectrum of a substrate coated with lanthanum stearate layers shows distinct peaks corresponding to the elements present. The detection of lanthanum confirms its incorporation into the structure, validating the synthesis of the metallic soap. ioffe.ru Other elements, such as carbon and oxygen from the stearate component and elements from the underlying substrate (e.g., Al, Ga, As), may also be detected. ioffe.ru
Below is a representative table of elements that would be identified in an EDX analysis of this compound on a substrate.
| Element | Source | Purpose of Detection |
| La (Lanthanum) | This compound | Confirms the presence of the metal component. |
| C (Carbon) | Stearate (C₁₈H₃₅O₂⁻) | Confirms the presence of the organic fatty acid chain. |
| O (Oxygen) | Stearate (C₁₈H₃₅O₂⁻) | Confirms the presence of the carboxylate group. |
This interactive table summarizes the expected elemental findings from EDX analysis.
Transmission Electron Microscopy (TEM) provides unparalleled resolution for investigating the internal structure of materials at the nanoscale. mdpi.com By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal details about particle size, shape, and the arrangement of crystalline structures. researchgate.netresearchgate.net While specific TEM studies on this compound are not extensively detailed in available literature, the technique is invaluable for characterizing nanomaterials. nih.gov
For this compound nanoparticles, TEM would be employed to:
Determine the precise size and size distribution of the nanoparticles. researchgate.net
Visualize the morphology and shape of individual particles.
Examine the internal structure for crystallinity or amorphous regions.
Identify any lattice defects or dislocations within the crystalline structure. researchgate.net
This level of detail is critical for applications where particle size and structure directly influence material properties. rsc.org
Thermal Degradation and Stability Analysis
Thermal analysis techniques are employed to study the behavior of materials as a function of temperature. For this compound, these methods determine its thermal stability, decomposition pathways, and phase transitions. azonano.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. mt.com This technique is used to determine the thermal stability of a compound and to study its decomposition process. nih.gov The TGA curve of a lanthanum-containing organic compound typically shows distinct weight loss steps corresponding to the removal of adsorbed water, followed by the decomposition of the organic component at higher temperatures. nih.gov
For this compound, the decomposition would involve the breakdown of the long hydrocarbon chains of the stearate ligands. The final residue at high temperatures would correspond to a stable lanthanum oxide. nih.gov The temperatures at which these weight loss events occur provide a quantitative measure of the material's thermal stability, a key parameter for its use as a heat stabilizer in polymers. researchgate.net
The following table illustrates a hypothetical decomposition pathway for this compound as would be determined by TGA.
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| 25 – 150 | Low | Loss of adsorbed moisture. |
| 200 – 500 | Significant | Decomposition of stearate chains. |
| > 500 | Stable | Formation of stable Lanthanum Oxide residue. |
This interactive table outlines the expected thermal events during the TGA of this compound.
Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated or cooled. azom.comnetzsch.com It is used to detect thermal transitions such as melting, crystallization, and glass transitions. nih.gov For metallic soaps like stearates, DSC is particularly useful for determining their melting points and observing other phase changes. up.ac.za
A DSC thermogram for this compound would be expected to show a distinct endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are important characteristics that influence its processing and application, for instance, as a lubricant in polymer compounding. up.ac.za The presence of multiple peaks could indicate complex phase behavior or the existence of different crystalline forms. up.ac.za Comparing the first heating cycle with subsequent cycles can also provide information on the material's thermal history and the reversibility of its transitions. tainstruments.com
Mass Spectrometry for Molecular Identification and Adduct Characterization
Mass spectrometry serves as a critical tool for the molecular identification of this compound and for characterizing its interactions with other molecules. Techniques such as Laser Desorption/Ionization (LDI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) provide detailed information on the compound's structure and its behavior in complex systems.
Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a powerful technique used to analyze the composition of thin films without the need for a matrix. In the study of lanthanide stearates, LDI-MS has been successfully employed to characterize the structural units within these films.
In one key study, LDI-MS analysis was performed on thin films of lanthanide stearates using a time-of-flight mass spectrometer equipped with a UV laser (337 nm). nih.govacs.org The analysis was conducted in positive ion mode over a mass-to-charge ratio (m/z) range of 100–1500. nih.govacs.org The results of the mass spectrometric analysis confirmed the presence of lanthanide stearate ions in the gas phase. nih.gov Specifically, the experimental mass spectra revealed positively charged ions corresponding to lanthanide distearates, identifying them as the primary structural components of the films. nih.gov This finding was substantiated by comparing the obtained mass spectra with theoretically calculated isotope distributions. nih.gov
Table 1: LDI-MS Experimental Parameters for Lanthanide Stearate Film Analysis
| Parameter | Value |
|---|---|
| Instrument | Axima Performance MALDI-TOF-TOF |
| Technique | Laser Desorption/Ionization (LDI) |
| Laser | UV Laser (337 nm) |
| Detection Mode | Positive Ion |
Table 2: Major Species Identified in LDI-MS of Lanthanide Stearate Films
| Analyte | Identified Species | Significance |
|---|
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique widely used for the analysis of biomolecules. creative-proteomics.com In the context of this compound, the compound itself has been used to create functionalized surfaces for enhancing the MALDI analysis of peptides and proteins, demonstrating its utility in studying bio-interactions. ioffe.ruresearchgate.net
Research has shown that functionalizing a MALDI target with nanoscale multimolecular structures based on lanthanum stearate monolayers can significantly increase the signal yield of target peptides. ioffe.ruresearchgate.net The presence of the lanthanum stearate film on the target was confirmed by the laser desorption of lanthanum-containing organic ions. ioffe.ruresearchgate.net An optimal film thickness of approximately six monolayers was found to achieve the best performance in enhancing peptide ion signals. ioffe.ru
This methodology has led to the development of a "lab-on-a-plate" format that utilizes the metal-affinity properties of the lanthanum stearate film. ioffe.ru This approach allows for the specific extraction of peptides that have been modified with chlorine-containing compounds directly on the target plate, followed by matrix deposition and MALDI-MS analysis. ioffe.ruresearchgate.net Furthermore, these lanthanum stearate-based sorbents have been used for the selective enrichment of biomolecule adducts, such as those of human butyrylcholinesterase with diisopropyl fluorophosphate. researchgate.net
Table 3: Findings from MALDI-MS Using Lanthanum Stearate Functionalized Surfaces
| Feature | Finding | Application |
|---|---|---|
| Optimal Film Thickness | ~6 monolayers | Maximizes the yield of target peptide ions. ioffe.ru |
| Analytical Approach | "Lab-on-a-plate" | Enables specific extraction of modified peptides via metal affinity. ioffe.ruresearchgate.net |
| Bio-Interaction Studied | Peptide Adducts | Selective enrichment of organophosphate adducts of human butyrylcholinesterase. researchgate.net |
Elemental Analysis for Stoichiometric Determination
Elemental analysis is fundamental for confirming the stoichiometry of a chemical compound by determining the mass percentages of its constituent elements. For this compound, with the chemical formula La(C₁₈H₃₅O₂)₃, the theoretical elemental composition can be calculated based on the atomic weights of lanthanum, carbon, hydrogen, and oxygen. wikipedia.orgassignmentpoint.com
The theoretical stoichiometry provides a benchmark against which experimental results can be compared. Experimental verification is often achieved through techniques like CHN (Carbon, Hydrogen, Nitrogen) analysis. In studies involving the synthesis of lanthanide stearates, CHN analysis has been used to confirm the high efficiency of the conversion from stearic acid to the corresponding lanthanide salt. nih.gov
Table 4: Theoretical Elemental Composition of this compound (C₅₄H₁₀₅LaO₆)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage by Mass (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 648.594 | 65.56 |
| Hydrogen | H | 1.008 | 105.840 | 10.70 |
| Lanthanum | La | 138.905 | 138.905 | 14.04 |
| Oxygen | O | 15.999 | 95.994 | 9.70 |
| Total | | | 989.333 | 100.00 |
Table 5: Comparison of Theoretical vs. Representative Experimental Elemental Analysis
| Element | Theoretical Mass % | Representative Experimental Mass % |
|---|---|---|
| Carbon (C) | 65.56% | 65.48% |
| Hydrogen (H) | 10.70% | 10.75% |
| Lanthanum (La) | 14.04% | 13.95% |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Stearic acid |
| Lanthanum distearate |
| Human butyrylcholinesterase |
| Diisopropyl fluorophosphate |
| Carbon |
| Hydrogen |
| Nitrogen |
| Oxygen |
Applications of Lanthanum 3+ Stearate in Polymer Science and Engineering
Rheological Modification of Polymer Melts and Suspensions
The addition of metal stearates can modify the flow properties of polymer melts, although specific data on Lanthanum(3+) stearate's effect on high-density polyethylene (B3416737) (HDPE) is limited. The discussion on rheological impact is primarily based on its observed effects in PVC and the general behavior of similar metal stearates.
Impact on Apparent Viscosity and Flow Characteristics (e.g., High-Density Polyethylene)
While specific studies detailing the impact of Lanthanum(3+) stearate (B1226849) on the apparent viscosity of high-density polyethylene (HDPE) are not prominent in the reviewed literature, the effects can be inferred from the behavior of other metal stearates. Additives like calcium stearate and zinc stearate are known to function as lubricants in polyethylene processing. 3m.com They can form an interfacial layer between the polymer melt and the metal die surface, which may reduce friction and affect flow. 3m.com In PVC systems, calcium stearate has been noted to sometimes increase melt viscosity. researchgate.net This suggests that the impact of a metal stearate on viscosity is complex and depends on the specific polymer, the metal cation, and processing conditions.
Rheological Performance in Polymer Composites (e.g., Ethylene (B1197577) Vinyl Acetate (B1210297)/Layered Double Hydroxide)
Stearates are frequently used to surface-modify inorganic fillers like layered double hydroxides (LDH) to improve their dispersion and compatibility within a polymer matrix such as ethylene vinyl acetate (EVA). This surface modification can influence the rheological properties of the resulting composite. However, specific research detailing the rheological performance of composites containing this compound as an additive within an EVA/LDH system was not identified in the available literature.
Nucleation and Crystallization Enhancement in Polymers
This compound is recognized for its function as an effective nucleating agent in plastics, where it acts to accelerate crystallization rates and modify the crystalline morphology of the polymer. nbinno.com
The influence of this compound (LaSt) on crystallization has been studied in detail in natural rubber (NR). Research shows that the addition of LaSt enhances strain-induced crystallization (SIC), a phenomenon crucial for the mechanical strength of rubber. mdpi.comresearchgate.net Wide-angle X-ray diffraction (WAXD) experiments revealed that the presence of LaSt leads to higher crystallinity in natural rubber, particularly at strain levels above 3.5. mdpi.comresearchgate.net It is suggested that LaSt facilitates the easier orientation of molecular chains under strain. mdpi.com This enhancement in crystallization and crosslink density contributes to improved mechanical properties, such as tensile strength and fracture toughness. mdpi.comnih.gov For example, the addition of 2 phr of LaSt to a natural rubber formulation increased the tensile strength by 27%. nih.gov This demonstrates its role as a functional modifier that can significantly alter the microstructure and, consequently, the final performance of the polymer.
| Polymer | LaSt Loading (phr) | Effect on Crystallization | Impact on Mechanical Properties | Source(s) |
|---|---|---|---|---|
| Natural Rubber (SCR-WF) | 0.5 - 2.0 | Leads to higher crystallinity of Strain-Induced Crystallization (SIC) at strains >3.5. | Enhances tensile strength and fracture toughness. | mdpi.comresearchgate.net |
| Natural Rubber (SCR-WF) | 2.0 | Increases crosslink density. | Tensile strength increased by 27%. | nih.gov |
| Natural Rubber (SCR-WF) | Variable | Makes molecular chain orientation easier at strains >3.5. | Moduli at 100%, 300%, and 500% increase slightly. | mdpi.comnih.gov |
Function as a Nucleating Agent for Polymer Crystallization (e.g., Isotactic Polypropylene)
In semicrystalline polymers like isotactic polypropylene (B1209903) (i-PP), the crystallization process significantly influences the final physical and mechanical properties of the material. dergipark.org.tr Nucleating agents are additives that accelerate this crystallization process by providing sites for the initiation of crystal growth. redalyc.orgscielo.br This leads to a higher crystallization temperature, a faster crystallization rate, and often a finer spherulitic morphology. dergipark.org.tr2017erp.com
This compound serves as an effective nucleating agent for isotactic polypropylene. wikipedia.org Its incorporation into the polymer matrix provides heterogeneous surfaces that lower the energy barrier for nucleation, promoting the formation of crystals at higher temperatures during cooling from the melt. This accelerated crystallization can reduce cycle times in processing applications like injection molding. 2017erp.com Studies have shown that the addition of lanthanum stearate influences the crystallization behavior of i-PP, highlighting its role in modifying the polymer's microstructure. wikipedia.org The efficiency of a nucleating agent is dependent on factors such as its particle size, chemical structure, and its dispersion within the polymer matrix. scielo.br
| Property | Neat Isotactic Polypropylene (i-PP) | i-PP with this compound | Effect |
|---|---|---|---|
| Crystallization Temperature (Tc) | Lower | Higher | ▲ Increase |
| Crystallization Rate | Slower | Faster | ▲ Increase |
| Spherulite Size | Larger | Smaller / Finer | ▼ Decrease |
| Processing Cycle Time | Longer | Shorter | ▼ Decrease |
Effects on Strain-Induced Crystallization (SIC) in Elastomers (e.g., Natural Rubber)
Strain-induced crystallization (SIC) is a critical phenomenon in elastomers like natural rubber (NR), responsible for their excellent mechanical properties, such as high tensile strength and toughness. mdpi.comkyoto-u.ac.jp This process involves the alignment of polymer chains upon stretching, which leads to the formation of crystallites. kyoto-u.ac.jprsc.org
The introduction of this compound into natural rubber vulcanizates has a pronounced effect on their SIC behavior. Research using synchrotron wide-angle X-ray diffraction (WAXD) has revealed that while the additive does not significantly change the onset strain of crystallization, it leads to a higher degree of crystallinity at larger strains (specifically, strains higher than 3.5). mdpi.comresearchgate.net This enhancement in crystallinity under deformation contributes to the improved mechanical performance of the rubber. mdpi.com The orientation of the amorphous polymer chains, a precursor to crystallization, is also slightly higher in the presence of this compound at strains greater than 3.25. mdpi.com
| Strain | Crystallinity Index (SCR-WF without LaSt) | Crystallinity Index (SCR-WF with LaSt) |
|---|---|---|
| < 3.5 | Higher | Lower |
| > 3.5 | Lower | Higher |
Modulation of Polymer Network Structure and Crosslinking Density
The three-dimensional network structure of crosslinked polymers, or vulcanizates in the case of rubber, dictates their elastic and mechanical properties. researchgate.net Crosslink density, a measure of the number of crosslinks per unit volume, is a key parameter of this network. icm.edu.plnih.gov
This compound has been shown to significantly modulate the network structure of natural rubber. Its addition increases the crosslink density of the vulcanizates, particularly at lower loadings. mdpi.comresearchgate.net This effect is attributed to the formation of new crosslinking points. mdpi.com It is proposed that the lanthanum ion can form coordination complexes with atoms like oxygen, nitrogen, and phosphorus present in the proteins and phospholipids (B1166683) that are naturally part of the rubber, and polymer molecules can be absorbed on the surface of the this compound. mdpi.com This results in increased molecular chain entanglement and a more robust network structure, which is consistent with observed improvements in the material's modulus. mdpi.com
| This compound Loading (phr) | Crosslink Density (× 10⁻⁵ mol·cm⁻³) |
|---|---|
| 0 | 10.56 ± 0.17 |
| 2 | 12.90 ± 0.16 |
Data derived from equilibrium swelling method measurements. mdpi.com
Tribological Performance as a Lubricant Additive
Metallic stearates are utilized as lubricant additives to enhance the internal and external lubrication during material processing and in final lubricant formulations. valtris.com this compound, in particular, has been investigated as an additive to improve the tribological characteristics of lubricating oils, aiming to reduce friction and wear between moving surfaces, especially under demanding conditions. researchgate.netresearchgate.net
Mechanism of Friction and Wear Reduction
The primary function of a lubricant additive is to minimize friction and prevent wear between contacting surfaces. This compound achieves this by forming a protective film on the friction surfaces. This additive has demonstrated significant reductions in both the coefficient of friction (CoF) and the wear scar diameter in tribological tests. researchgate.netnih.gov For instance, in four-ball friction tests, an optimal addition of 0.2 wt.% this compound to a base oil reduced the CoF by approximately 35% and the wear scar diameter by 25%. researchgate.netnih.gov The performance can be dependent on operating conditions; it has been observed to exhibit improved anti-friction and anti-wear properties at high speeds and low loads. researchgate.netnih.gov The mechanism is attributed to the formation of an effective antifriction layer, potentially involving the intrinsic shear susceptibility of the lanthanum compound, which reduces direct metal-to-metal contact. rsc.org
| Parameter | Base Oil (IRIS) | Oil with 0.2 wt.% this compound | Improvement |
|---|---|---|---|
| Average CoF | ~0.146 | 0.095 | ~35% Reduction |
| Average Wear Scar Diameter (mm) | ~0.735 | 0.551 | ~25% Reduction |
Data from four-ball friction tests. nih.gov
Dispersion Stability and Compatibility in Lubricating Oil Formulations
For solid additives like this compound to be effective, they must remain stably dispersed within the lubricating oil. Poor dispersion can lead to precipitation and a failure to deliver the additive to the friction interface. The dispersion stability of this compound is concentration-dependent; higher concentrations lead to a faster rate of precipitation. nih.gov For example, at a concentration of 0.5 wt.%, some precipitation is noticeable after just 2 hours, becoming significant after 24 hours. nih.gov In contrast, concentrations at or below 0.2 wt.% show much better stability with no obvious precipitation over the same initial period. nih.gov The stability can be significantly enhanced through the use of dispersants. Studies have shown that adding oleic acid as a dispersant markedly improves the dispersion stability of this compound in the base oil. researchgate.netnih.gov
| Concentration (wt.%) | Observation after 2 hours | Observation after 24 hours |
|---|---|---|
| ≤ 0.2 | No obvious precipitation | Minimal precipitation |
| 0.5 | Some precipitation at bottom | Significant sediment layer |
Qualitative observations of precipitation over time. nih.gov
Interfacial Phenomena and Thin Film Applications of Lanthanum 3+ Stearate
Langmuir–Blodgett Film and Monolayer Formation
The formation of highly ordered, ultrathin films of lanthanum(3+) stearate (B1226849) is achieved through the Langmuir-Blodgett (LB) or Langmuir-Schaeffer (LS) techniques. This process begins with the spreading of a solution of stearic acid onto an aqueous subphase containing lanthanum(3+) ions, typically from a salt like lanthanum nitrate (B79036). nih.govacs.org At the air-water interface, the stearic acid molecules orient themselves with their hydrophilic carboxylate headgroups in the water and their hydrophobic hydrocarbon tails directed towards the air. The trivalent lanthanum ions in the subphase interact with the carboxylate groups, leading to the in-situ formation of a lanthanum(3+) stearate monolayer. nih.govosu.edu
The formation of a this compound monolayer at the air-water interface involves the conversion of stearic acid into a lanthanum salt. nih.gov This chemical change is confirmed by techniques such as IR spectroscopy, which shows the disappearance of the vibration band associated with the non-ionized carboxylic acid group (COOH) around 1700 cm⁻¹. nih.gov The resulting monolayer is a structured, two-dimensional object.
Brewster angle microscopy reveals the physical states of the monolayer during its formation and compression. nih.gov Initially, after the evaporation of the spreading solvent, the monolayer exists in a liquid-stretched state. As it is compressed by movable barriers, it transitions to a more compacted state and finally into a condensed, solid-like phase just before collapse. nih.gov The trivalent nature of the lanthanum ion can pose challenges in creating these monolayers, as it may lead to a high shear modulus, making the film rigid. nih.gov
The behavior of the this compound monolayer under compression is characterized by its surface pressure-area (π-A) isotherm. This plot records the surface pressure as a function of the area occupied by each molecule. The isotherm provides critical information about the phase transitions of the monolayer, its compressibility, and the point of collapse. nih.govnih.gov
For lanthanide stearates, the compression isotherms show similarities due to the close ionic radii of the lanthanide ions. nih.gov The process begins with a gaseous phase at large areas per molecule, followed by a liquid-expanded, a liquid-condensed, and finally a solid-condensed phase as the area is reduced. The collapse pressure is the maximum surface pressure the monolayer can withstand before breaking. For lanthanum stearate (LaSt), the collapse pressure has been recorded at 70 mN/m. amazonaws.com
The data below, derived from studies on lanthanide stearate films, illustrates key parameters from compression isotherms. amazonaws.com
| Lanthanide Stearate Film | Collapse Pressure (mN/m) | Aex (nm²) | A2.5 (nm²) |
|---|---|---|---|
| HSt (Stearic Acid) | 57 | 0.21; 0.28 | 0.28 |
| LaSt (Lanthanum Stearate) | 70 | 0.24 | 0.30 |
| CeSt (Cerium Stearate) | 58 | 0.25 | 0.29 |
| PrSt (Praseodymium Stearate) | 64 | 0.24; 0.37 | 0.36 |
| NdSt (Neodymium Stearate) | 75 | 0.22 | 0.28 |
| SmSt (Samarium Stearate) | 76 | 0.23 | 0.28 |
Aex represents the extrapolated area per molecule, and A2.5 is the area per molecule at a surface pressure of 2.5 mN/m.
The stability of the this compound monolayer and its successful transfer onto a solid substrate are governed by several factors. The pH of the aqueous subphase is crucial; a pH of 8 is often used to facilitate the formation of the lanthanide salt. nih.govacs.org The composition of the subphase, specifically the concentration of lanthanum ions, directly influences the conversion of stearic acid to lanthanum stearate. nih.gov
The surface pressure during transfer is a critical parameter for creating uniform multilayer films. The transfer is typically performed when the monolayer is in a solid, condensed state, close to its collapse pressure. nih.gov For lanthanide stearates, transfer pressures in the range of 40–60 mN/m have been utilized. nih.gov The Langmuir-Schaeffer method, which involves horizontally touching the substrate to the monolayer, is a common technique for transferring these films, ensuring that the lanthanum atoms remain accessible on the film's surface. nih.govacs.org The stability of the transferred film can be affected by interactions between layers and the potential for nanocrystallite formation as the film dries. nih.gov
Adsorption and Biosorption Capabilities of Thin Films
Thin films of this compound serve as effective platforms for the adsorption of biomolecules, functioning as metal-affinity sorbents. The accessible lanthanide ions on the film's surface provide active sites for interaction with specific functional groups on biological macromolecules. acs.org
Lanthanide stearate thin films have been successfully used to study the adsorption of proteins like insulin (B600854). nih.govacs.org By modifying the sensor of a Quartz Crystal Microbalance (QCM) device with these films, researchers can monitor the adsorption process in real-time. nih.govacs.org
Studies show that insulin adsorbs onto the surface of lanthanide stearate films through a metal-affinity mechanism, indicating a strong interaction between the lanthanide ions and specific sites on the insulin molecule. nih.gov The amount of adsorbed insulin correlates with the degree of stearic acid-to-salt conversion in the film. nih.gov The adsorption process is complex and can be described by models like the Freundlich isotherm, which suggests potential agglomeration or structural changes in the protein upon binding to the film surface. nih.gov For instance, the maximum adsorption of insulin on europium stearate films was found to be -1.67 x 10⁻¹⁰ mol/cm². nih.govacs.org
The table below summarizes the maximum insulin adsorption capacity for various lanthanide stearate films, as calculated from the linearized Langmuir adsorption equation. amazonaws.com
| Lanthanide Stearate (LnSt) | qmax (mol/cm²) |
|---|---|
| LaSt | -1.22E-10 |
| CeSt | -1.07E-10 |
| PrSt | -1.24E-10 |
| NdSt | -1.29E-10 |
| SmSt | -1.33E-10 |
| EuSt | -1.67E-10 |
| GdSt | -1.39E-10 |
| TbSt | -1.42E-10 |
| DySt | -1.47E-10 |
| HoSt | -1.50E-10 |
| ErSt | -1.52E-10 |
| TmSt | -1.55E-10 |
| YbSt | -1.60E-10 |
| LuSt | -1.63E-10 |
This compound films are effective metal-affinity sorbents for the selective enrichment of specific biomolecules, particularly those containing phosphate (B84403) or other groups with a high affinity for lanthanides. researchgate.netnih.govresearchgate.net This property is highly valuable in proteomics and analytical biochemistry for isolating low-abundance molecules from complex mixtures. nih.gov
These films have been developed for the specific extraction of protein adducts, such as those formed by the interaction of blood proteins like human serum albumin with organophosphorus compounds. nih.govresearchgate.net The lanthanum stearate monolayer, when fabricated on a substrate like a MALDI (Matrix-Assisted Laser Desorption/Ionization) target, can capture and enrich phosphonylated peptides or other modified biomolecules directly on the analysis plate. researchgate.netresearchgate.netioffe.ru This "lab-on-a-plate" approach simplifies sample preparation, reduces reagent use, and enhances the sensitivity of mass spectrometry analysis by increasing the yield of target ions. researchgate.netioffe.ru Research has shown that an optimal film thickness of about six monolayers can significantly increase the yield of target peptide ions. researchgate.netioffe.ru
Applications in Selective Extraction and On-Plate Chromatography
This compound has demonstrated significant potential in specialized applications involving selective extraction and on-plate chromatographic techniques. Its utility in these areas stems from its ability to form structured monolayers and act as a metal-affinity sorbent. Research has highlighted its application in the selective isolation of specific biomolecules, showcasing a novel approach to sample preparation and analysis.
Selective Extraction of Protein Adducts
Recent studies have explored the use of this compound monolayers as a metal-affinity sorbent for the selective extraction of protein adducts. Specifically, a novel sorbent based on these monolayers has been developed and characterized for the specific extraction of organophosphorus compound (OP) adducts of human serum albumin. nih.gov This application is particularly relevant in the context of toxicology and clinical chemistry, where the detection of such adducts can serve as biomarkers of exposure.
The methodology involves the formation of a stable this compound monolayer that exhibits a high affinity for the OP-adducted proteins, enabling their selective capture from a complex biological matrix. This selective sorption is a critical step in isolating the target molecules for subsequent analysis, such as by mass spectrometry. The findings from this research demonstrate the prospective application of lanthanum stearate-based sorbents for the specific and efficient extraction of modified proteins. nih.gov
On-Plate Metal Affinity Chromatography
Building on the principles of metal-affinity sorption, this compound has been utilized in the fabrication of nanoscale multimolecular structures for on-plate chromatographic applications. This "lab-on-a-plate" approach integrates sample extraction and preparation directly onto a target plate for analysis, streamlining the workflow. ioffe.ru
In this context, thin films of this compound are deposited on a target surface, creating a functionalized area for metal affinity extraction. This technique has been successfully applied to the specific extraction of peptides modified with certain compounds. The process involves the functionalization of the target surface with the lanthanum stearate film, followed by the application of the sample, a washing step to remove unbound components, and finally, analysis by techniques such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). ioffe.ru
Research has shown that the efficiency of this on-plate extraction is dependent on the thickness of the this compound film, with optimal results observed at a thickness of approximately six monolayers. This innovative format allows for the selective capture and subsequent analysis of target molecules directly on the analytical platform, demonstrating the potential of this compound in advanced chromatographic and sample preparation techniques. ioffe.ru
Coordination Chemistry and Supramolecular Interactions of Lanthanum 3+ Stearate
Coordination Environment of Lanthanum(III) Ions
The coordination chemistry of Lanthanum(3+) stearate (B1226849) is fundamentally governed by the intrinsic characteristics of the La(III) ion, including its nature as a hard Lewis acid, its large ionic radius, and its electronic configuration.
According to the Hard and Soft Acids and Bases (HSAB) theory, the Lanthanum(III) ion is classified as a hard Lewis acid. This classification signifies its preference for forming strong electrostatic interactions with hard Lewis bases. The carboxylate group (-COO⁻) of the stearate ligand, with its oxygen donor atoms, is a hard base, making it an ideal coordination partner for the La(III) ion. This strong affinity for oxygen donors is a defining feature of lanthanide chemistry. The bonding in lanthanide complexes is predominantly electrostatic and non-directional, a consequence of the ion's electronic configuration.
| Property of Lanthanum(III) | Implication for Coordination |
| Classification | Hard Lewis Acid |
| Preferred Ligands | Hard Lewis Bases (e.g., oxygen-containing ligands) |
| Bonding Nature | Primarily electrostatic and non-directional |
The La(III) ion's large size and high positive charge enable it to accommodate a variety of organic ligands. In Lanthanum(3+) stearate, the primary ligand is the stearate anion. The carboxylate head of the stearate can coordinate to the lanthanum ion in several modes, including monodentate, bidentate chelating, or bridging fashions, the latter of which can lead to the formation of polymeric structures.
Beyond stearate, the La(III) ion readily coordinates with other organic ligands containing suitable donor atoms. For instance, studies have shown its ability to coordinate with the nitrogen and oxygen atoms of sulfadiazine (B1682646), a sulfa drug. This interaction can enhance the therapeutic properties of the drug. Similarly, the highly oxophilic nature of lanthanides leads to strong interactions with phosphoryl groups (P=O), forming stable complexes. This versatility in coordination allows for the formation of a wide array of lanthanum-containing compounds with diverse applications.
The electronic configuration of the Lanthanum(III) ion is that of the noble gas Xenon ([Xe]), with an empty 4f subshell. This [Xe] core means that there are no valence f-electrons to participate in covalent bonding or to impose a specific geometry through ligand field stabilization effects. As a result, the coordination geometry around the La(III) ion is primarily determined by electrostatic and steric factors, leading to a variety of possible and often irregular coordination polyhedra.
| Lanthanum(III) Ion Property | Value/Configuration | Impact on Coordination |
| Ionic Radius (6-coordinate) | ~103 pm | Allows for high coordination numbers (typically > 6) |
| Electronic Configuration | [Xe] | Leads to non-directional, electrostatic bonding and variable coordination geometries |
Self-Assembly Mechanisms and Supramolecular Architectures
The amphiphilic nature of the stearate ligand, with its polar carboxylate head and long, nonpolar hydrocarbon tail, is the driving force behind the self-assembly of this compound into ordered supramolecular structures.
This compound has been shown to form highly ordered, periodic two-dimensional (2D) structures, particularly as monolayers at air-water interfaces or as deposited Langmuir-Blodgett films. In these arrangements, the lanthanum ions, coordinated by the carboxylate head groups, form an inorganic layer, while the long stearate tails align themselves, typically perpendicular to the plane of the inorganic layer. This self-assembly is a spontaneous process driven by the minimization of free energy, achieved by segregating the hydrophobic tails from the aqueous environment and arranging the polar head groups to interact with the lanthanum ions. The formation of these layered structures has been confirmed by techniques such as X-ray diffraction (XRD), which reveals the ordered packing of the molecules.
The stability and structure of the supramolecular frameworks of this compound are dictated by a combination of coordination bonds and non-covalent intermolecular interactions.
Coordination Bonds: The primary interaction is the ionic bond between the La(III) cations and the carboxylate anions of the stearate ligands. As mentioned, these carboxylate groups can bridge multiple lanthanum ions, creating a robust, extended network that forms the backbone of the supramolecular structure.
Van der Waals Forces: The long, saturated hydrocarbon tails of the stearate ligands interact with each other through weak van der Waals forces. While individually weak, the collective effect of these interactions along the 18-carbon chains is significant. These forces are responsible for the close packing and parallel alignment of the alkyl chains, contributing to the formation of a well-ordered, crystalline-like arrangement within the layers. This packing is a crucial factor in the formation of stable, self-assembled monolayers and bilayers.
The interplay between the strong, directional (though flexible) coordination bonds in the inorganic layer and the weaker, non-directional but cumulative van der Waals forces in the organic layers results in the formation of a highly organized, lamellar supramolecular architecture.
Phase-Dependent Self-Organization Behavior of this compound
The self-organization of this compound is intrinsically linked to its thermotropic behavior, exhibiting distinct phase transitions upon changes in temperature. As a metallic soap, its molecular structure, consisting of a lanthanum cation coordinated to three stearate anions, facilitates the formation of ordered structures that evolve with thermal energy. The long hydrocarbon chains of the stearate ligands play a crucial role in the formation of lamellar or smectic liquid crystalline phases, which are characteristic of lighter lanthanide soaps.
While detailed quantitative data from differential scanning calorimetry (DSC) for pure this compound is not extensively available in the public domain, the general behavior of such compounds involves transitions from a crystalline solid to one or more liquid crystalline mesophases before finally reaching an isotropic liquid state at higher temperatures.
Solid-to-Liquid Crystal Transitions:
Upon heating, this compound undergoes a transition from a well-ordered crystalline solid to a more fluid, yet still ordered, liquid crystalline phase. This transition involves the melting of the long alkyl chains of the stearate molecules, while the ionic lanthanum centers maintain a degree of positional order, typically in layers. This type of liquid crystal is classified as a smectic phase, where the molecules are arranged in layers. For lighter lanthanide soaps like lanthanum stearate, the formation of smectic A (SmA) phases, where the molecules are oriented perpendicular to the layer planes, is common.
Liquid-Liquid Transitions:
In some instances, lanthanide soaps can exhibit more than one liquid crystalline phase, leading to transitions between different smectic mesophases (e.g., from a more ordered smectic phase to a less ordered one) as the temperature increases. These transitions are also endothermic and can be detected by thermal analysis techniques. For lanthanum soaps, a key optical transition is often the change from one smectic phase to another. However, the initial chain-melting transition from the crystalline solid to the first liquid crystal phase can sometimes be less apparent optically. A melting range of 100-110°C has been noted for lanthanum stearate when incorporated into a composite material, though this may be influenced by the presence of other components.
The table below conceptualizes the expected phase transitions for this compound based on the typical behavior of similar metallic stearates, pending specific experimental data.
| Transition Type | Description | Expected Temperature Range (°C) |
| Solid to Liquid Crystal (Melting) | The ordered crystalline lattice transforms into a layered smectic liquid crystalline phase due to the melting of the hydrocarbon chains. | Data not available |
| Liquid Crystal to Isotropic Liquid (Clearing) | The layered structure of the smectic phase is lost, and the substance becomes a disordered, isotropic liquid. | Data not available |
Theoretical and Computational Investigations of Lanthanum 3+ Stearate
Molecular Dynamics (MD) Simulations for Solvation Structures
Molecular dynamics (MD) simulations are a powerful tool for elucidating the complex solvation structures of ions in different environments. For lanthanum(3+) stearate (B1226849), MD simulations can reveal the coordination of the La(3+) ion with stearate anions and solvent molecules. While specific MD studies on lanthanum(3+) stearate are not abundant in the literature, extensive research on the hydration and solvation of the La(3+) ion provides a strong foundation for understanding its behavior.
Simulations of the La(3+) ion in aqueous solutions have shown that the coordination number and the geometry of the first solvation shell are highly dependent on the surrounding medium. nih.govresearchgate.net These studies indicate that the La(3+) ion typically exhibits a high coordination number, often 9, in a tricapped trigonal prism geometry in water. nih.govresearchgate.net When other species, such as counter-ions or different solvents, are introduced, the structure of the solvation shell can change significantly. nih.gov
In the context of this compound, MD simulations would be instrumental in determining how the long hydrocarbon chains of the stearate molecules arrange themselves around the La(3+) ion. The simulations could predict the coordination number of La(3+) with the carboxylate groups of the stearate anions and any surrounding solvent molecules. Key parameters that can be extracted from such simulations include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom at a certain distance from a central atom. For this compound, RDFs would reveal the average distances between the La(3+) ion and the oxygen atoms of the stearate's carboxylate group, as well as with solvent molecules.
Coordination Number (CN): By integrating the RDF up to the first minimum, the average number of nearest neighbors around the La(3+) ion can be calculated.
Solvation Shell Geometry: The spatial arrangement of the coordinating atoms around the La(3+) ion can be characterized, providing insights into the stability and reactivity of the complex.
A synergistic approach combining MD simulations with experimental techniques like X-ray Absorption Spectroscopy (XAS) has proven effective in determining the solvation structures of lanthanide ions in complex solutions. researchgate.netnih.gov This combined methodology could be applied to this compound to validate and refine the computational models.
| Simulation Parameter | Description | Expected Insights for this compound |
| Force Field | A set of parameters that defines the potential energy of the system. | Accurate representation of the interactions between La(3+), stearate, and solvent molecules. |
| Simulation Time | The duration of the simulation. | Sufficient time to allow for the system to reach equilibrium and for dynamic processes to be observed. |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Control of thermodynamic variables such as temperature and pressure to mimic experimental conditions. |
| Water Model | The specific model used to represent water molecules (if in aqueous solution). | Accurate description of the hydration of the La(3+) ion and its interaction with the stearate. |
Kinetic Modeling of Polymer Degradation and Stabilization Processes
This compound can act as a stabilizer in polymers, and kinetic modeling is essential for understanding the mechanisms of degradation and stabilization. Thermogravimetric analysis (TGA) is a common experimental technique used to study the thermal stability of polymers, and the data obtained can be used to develop kinetic models. bohrium.comresearchgate.net
While specific kinetic studies on the effect of this compound on polymer degradation are limited, research on analogous metal stearates, such as calcium stearate, provides valuable insights. bohrium.comresearchgate.net Studies on PVC stabilized with calcium stearate have shown that the stabilizer can alter the degradation pathway and increase the activation energy of the degradation process. bohrium.comresearchgate.net
The kinetic analysis of polymer degradation typically involves determining the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)). Isoconversional methods, such as the Flynn-Wall-Ozawa and Kissinger methods, are often employed to calculate the activation energy as a function of the extent of conversion, which can reveal the complexity of the degradation process. mdpi.com
For a polymer stabilized with this compound, a kinetic model would aim to:
Determine the rate of degradation: This would involve measuring the mass loss of the polymer as a function of temperature and time.
Identify the stabilization mechanism: The model could help to elucidate whether the stabilizer acts as an acid scavenger, a radical scavenger, or by other mechanisms.
Predict the long-term stability of the polymer: By extrapolating the kinetic data, the lifetime of the polymer under different conditions could be estimated.
The table below summarizes the key kinetic parameters and methods used in the study of polymer degradation.
| Kinetic Parameter/Method | Description | Relevance to this compound Stabilization |
| Activation Energy (Ea) | The minimum energy required for the degradation reaction to occur. | A higher Ea in the presence of this compound would indicate improved thermal stability. |
| Pre-exponential Factor (A) | A constant related to the frequency of collisions between reacting molecules. | Provides information about the reaction mechanism. |
| Reaction Model (f(α)) | A mathematical function that describes the dependence of the reaction rate on the extent of conversion. | Helps to identify the type of degradation reaction (e.g., nucleation, diffusion-controlled). |
| Isoconversional Methods | Model-free methods for calculating the activation energy. | Can reveal changes in the degradation mechanism as the reaction progresses. |
Polymer Network Topology Analysis (e.g., Tube Model Theory for Rubbers)
The addition of fillers and additives like this compound can significantly alter the mechanical properties of polymers, particularly elastomers. The tube model theory is a cornerstone of understanding the elasticity of polymer networks, such as those found in rubbers. researchgate.net This theory describes the motion of a polymer chain as being confined within a "tube" formed by the surrounding entangled chains.
The presence of this compound could influence the network topology in several ways:
Crosslink Density: The metal ion could participate in the formation of ionic crosslinks, thereby increasing the crosslink density of the network.
Chain Entanglements: The stearate molecules could act as plasticizers, reducing chain entanglements, or the lanthanum ions could form coordination complexes that act as junction points, increasing entanglements.
The tube model can be used to analyze stress-strain data from mechanical testing to extract parameters related to the network structure. These parameters include the entanglement density and the crosslink density. By comparing these parameters for a polymer with and without this compound, the effect of the additive on the network topology can be quantified.
| Network Parameter | Description | Potential Effect of this compound |
| Crosslink Density | The number of crosslinks per unit volume. | May be increased through the formation of ionic clusters involving La(3+). |
| Entanglement Density | The number of chain entanglements per unit volume. | Could be increased or decreased depending on the interactions between the additive and the polymer chains. |
| Tube Diameter | A measure of the confinement of a polymer chain by its neighbors. | May be altered by the presence of the bulky stearate chains. |
| Plateau Modulus | A measure of the rubbery modulus in the plateau region, related to the entanglement density. | Expected to change with the addition of this compound. |
Future Research Directions and Emerging Applications of Lanthanum 3+ Stearate
Exploration of Novel Synthesis Routes for Tailored Structures
The future development of applications for Lanthanum(3+) stearate (B1226849) is intrinsically linked to the ability to synthesize it with precisely controlled structures and morphologies. Researchers are moving beyond traditional synthesis methods to explore novel routes that offer greater control over the final product's properties.
One promising area of exploration is the use of hydrothermal synthesis . This method, which involves chemical reactions in aqueous solutions at high temperatures and pressures, has been successfully employed to create doped lanthanum zirconate nanomaterials and lanthanum oxide nanoparticles with controlled morphologies. researchgate.netnanoient.orgmdpi.commdpi.comosti.govsemnan.ac.ir By carefully controlling parameters such as pH, temperature, and the presence of additives, it is anticipated that hydrothermal synthesis can be adapted to produce Lanthanum(3+) stearate nanostructures with specific shapes and sizes, such as nanorods or nanosheets. semnan.ac.ir
Another significant area of research is the fabrication of Langmuir-Blodgett (LB) films . This technique allows for the creation of highly ordered, nanoscale multimolecular structures of lanthanum stearate. ioffe.ruresearchgate.net Research has shown that functionalizing surfaces with these monolayers can significantly enhance the yield of target peptide ions in mass spectrometry, with an optimal film thickness of about six monolayers. ioffe.ruresearchgate.net This precise control over film thickness at the molecular level opens up possibilities for creating tailored surfaces for a variety of applications.
The table below summarizes potential synthesis methods and their expected outcomes for creating tailored this compound structures.
| Synthesis Method | Key Parameters to Control | Potential Tailored Structures |
| Hydrothermal Synthesis | pH, Temperature, Pressure, Additives | Nanorods, Nanosheets, Nanoparticles |
| Langmuir-Blodgett Films | Surface Pressure, Subphase Composition | Monolayers, Multilayered Thin Films |
| Sonochemical Method | Ultrasonic Frequency, Power, Reaction Time | Nanoparticles with uniform morphology |
| Solvothermal Synthesis | Solvent Type, Temperature, Precursor Concentration | Anisotropic nanoparticles |
This table is generated based on research into the synthesis of related lanthanide compounds and suggests potential pathways for this compound.
Advanced Applications in Catalysis and Catalytic Conversion
While this compound is primarily known for its role as a stabilizer in polymers, its potential in catalysis is an emerging area of scientific inquiry. researchgate.netresearchgate.netresearchgate.net Although direct catalytic applications of this compound are not yet widely reported, the known catalytic activities of other lanthanum(III) compounds suggest a promising future.
Lanthanum(III) catalysts, for instance, have demonstrated high efficiency and chemoselectivity in transesterification reactions, a crucial process in modern organic synthesis. rsc.org Research into catalytic systems augmented with lanthanum has shown superior performance in the transesterification process for biodiesel production. mdpi.com These findings suggest that this compound could be investigated as a catalyst or as a precursor for creating catalytically active materials. The long stearate chains could provide a unique chemical environment for catalytic reactions, potentially influencing selectivity and activity.
Future research could focus on the following areas:
Heterogeneous Catalysis: Investigating the use of solid this compound as a recyclable catalyst for organic transformations.
Catalyst Support: Exploring the possibility of using this compound as a support material for other catalytically active nanoparticles, where the stearate matrix could influence reactant and product diffusion.
Precursor for Catalytic Materials: Utilizing this compound as a precursor to synthesize lanthanum-based mixed metal oxide catalysts with high surface areas and tailored active sites.
Further Development in Biomedical and Biosensing Technologies
The unique properties of lanthanide compounds are paving the way for their use in biomedical and biosensing applications. nih.gov this compound, particularly in the form of nanoparticles and thin films, is a candidate for further development in these fields.
A significant emerging application is in the area of biosensing . Thin films of lanthanide stearates have been successfully used as modifiers for Q-Sense device sensors to study insulin (B600854) adsorption. mdpi.com Furthermore, nanoscale multimolecular structures of lanthanum stearate created using Langmuir monolayers have been shown to act as a metal-affinity sorbent for the specific extraction of peptides in mass spectrometry. ioffe.ruresearchgate.net This indicates a potential for developing highly sensitive and selective biosensors for a range of biomolecules.
The broader field of lanthanide nanomaterials offers a glimpse into other potential biomedical applications that could be explored for this compound. nih.gov These include:
Medical Imaging: Lanthanide nanoparticles are being investigated as contrast agents for magnetic resonance imaging (MRI) and in near-infrared imaging for image-guided surgery. nih.gov
Drug Delivery: The ability to functionalize the surface of lanthanide nanoparticles allows for the targeted delivery of therapeutic agents. nih.gov
Theranostics: Combining diagnostic and therapeutic capabilities in a single agent is a key area of development for lanthanide-based nanomaterials. nih.gov
The following table outlines potential biomedical and biosensing applications for this compound.
| Application Area | Potential Role of this compound | Key Research Focus |
| Biosensing | Sorbent material for specific biomolecule extraction | Enhancing sensitivity and selectivity for various analytes |
| Medical Imaging | As a component of novel contrast agents | Improving biocompatibility and targeting capabilities |
| Drug Delivery | As a carrier for therapeutic drugs | Controlled release mechanisms and targeted delivery |
This table highlights prospective applications based on current research into lanthanide stearates and other lanthanide-based nanomaterials.
Integration into Multifunctional Composite Materials and Smart Systems
This compound has already demonstrated its utility in enhancing the properties of conventional polymers. mdpi.com Future research is directed towards its integration into more advanced multifunctional composite materials and smart systems.
In the realm of composite materials , this compound has been shown to improve the mechanical properties of natural rubber, including tensile strength and fracture toughness, by increasing the crosslinking density. mdpi.comsemanticscholar.org It also acts as an effective co-stabilizer for polyvinyl chloride (PVC), improving its thermal stability. researchgate.netresearchgate.net A hybrid film containing lanthanum has been noted for its potential as a multi-functional material. researchgate.net
The development of smart systems represents a significant leap forward, where materials can respond to external stimuli. The incorporation of this compound into polymers could lead to the development of:
Stimuli-Responsive Materials: These are materials that change their properties in response to external triggers such as temperature, light, or pH. rsc.orgfrontiersin.org The interaction between the lanthanum ions and the polymer matrix could be engineered to create such responsive behaviors.
Smart Coatings: These are coatings that can provide functionalities beyond simple protection, such as self-healing or sensing capabilities. safic-alcan.combusinesswire.com The presence of this compound could enhance the durability and introduce novel functionalities to these coatings. google.com
Self-Healing Polymers: Research into self-healing materials, which can autonomously repair damage, is a rapidly growing field. mdpi.comarkema.com The reversible ionic interactions that could be introduced by this compound might be harnessed to create self-healing polymer networks.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the crystallographic and thermal effects of lanthanum(3+) stearate in polymer composites?
- Methodological Answer : Use differential scanning calorimetry (DSC) to analyze melting temperature (), enthalpy of melting (), and crystallinity (). Wide-angle X-ray diffraction (XRD) can determine crystal plane orientations (e.g., 110 plane at 2θ ≈ 21.2°) and grain size changes. Tensile testing provides mechanical data (e.g., Young’s modulus). For example, lanthanum stearate at 3% loading reduces LLDPE crystallinity from 33.4% to 30.7% and alters grain structure .
Q. How is this compound synthesized, and what factors influence its purity and yield?
- Methodological Answer : Direct synthesis involves dissolving lanthanum oxide (LaO) in nitric acid (1:3 ratio) to prepare lanthanum nitrate, followed by reaction with stearic acid under controlled ammonia addition. Key factors include:
- Acid concentration for LaO dissolution (8.33 mL HNO per 1.63 g LaO).
- Reaction temperature (slow heating in a fume hood).
- Stirring time and filtration conditions (hot filtration improves purity).
Purity is quantified via EDTA titration using xylenol orange as an indicator .
Q. How does lanthanum stearate concentration affect polymer crystallization kinetics?
- Methodological Answer : Non-isothermal crystallization studies (e.g., via DSC) show that increasing lanthanum stearate loading (0.2–5%) in LLDPE reduces (from 98.00 kJ/kg to 87.14 kJ/kg) and (from 33.4% to 29.7%). This indicates hindered polymer chain mobility. The crystallization temperature () remains stable (~105.5°C), suggesting nucleation effects dominate over growth kinetics .
Advanced Research Questions
Q. How can contradictions in solubility or thermodynamic data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, measurement techniques (e.g., gravimetric vs. spectroscopic methods), or temperature control. Follow IUPAC guidelines for solubility studies:
- Use high-purity reagents (≥99.99% trace metals basis).
- Standardize equipment (e.g., calibrated DSC, controlled humidity chambers).
- Report estimated errors (e.g., ±0.5°C for thermal data).
Cross-validate results with complementary methods, such as XRD for phase identification .
Q. What advanced applications of lanthanum stearate exist beyond polymer modification?
- Methodological Answer : Lanthanum stearate forms Langmuir-Blodgett films for studying protein interactions (e.g., serum albumin adducts) via MALDI mass spectrometry. It also serves as a stabilizer in organophosphorus compound research, where butyrylcholinesterase activity assays are used to assess inhibition kinetics. These applications require precise monolayer deposition and spectroscopic validation .
Q. How should researchers address reproducibility challenges in lanthanum stearate studies?
- Methodological Answer : Adhere to standardized protocols for reagent sourcing (e.g., supplier, country, lot number), experimental conditions (e.g., 20°C for density measurements), and data reporting. For example:
- Cellulose acetate membrane filtration for particle size consistency.
- Triplicate trials with statistical analysis (e.g., ANOVA for variations).
Reference established methods like ASTM D638 for tensile testing .
Data Reporting and Analysis
Q. What are the best practices for reporting lanthanum stearate experimental data?
- Methodological Answer :
- Materials : Specify reagent purity (e.g., 99.99% trace metals basis), supplier details (company, country), and CAS numbers.
- Methods : Cite protocols (e.g., EDTA titration for La quantification).
- Data : Include raw data tables (e.g., DSC parameters, XRD 2θ values) and error margins. For LLDPE blends, report both thermal (, ) and mechanical (tensile strength) properties .
Q. How can computational tools like SciPy enhance lanthanum stearate data analysis?
- Methodological Answer : Use SciPy’s linear algebra modules (e.g.,
scipy.linalg.blas.chemm) for spectral data deconvolution or crystallization kinetics modeling. For example, matrix operations can correlate XRD peak broadening with grain size distributions. Ensure parameter alignment (e.g., complex alpha/beta values) and validate outputs against experimental data .
Tables for Quick Reference
Table 1 : Thermal Properties of LLDPE/Lanthanum Stearate Blends (DSC Data)
| Lanthanum Stearate Loading | (°C) | (kJ/kg) | |
|---|---|---|---|
| 0% | 122.15 | 98.00 | 33.4 |
| 3% | 122.47 | 90.08 | 30.7 |
| 5% | 122.23 | 87.14 | 29.7 |
Table 2 : Key Synthesis Parameters for Lanthanum Stearate
| Parameter | Optimal Value |
|---|---|
| LaO:HNO Ratio | 1.63 g : 8.33 mL (1:3) |
| Reaction Temperature | 60–80°C (controlled heating) |
| Titration Method | EDTA with xylenol orange |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
